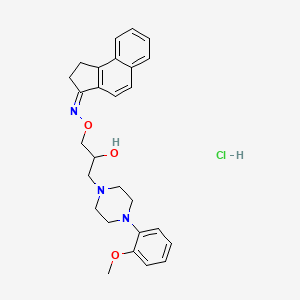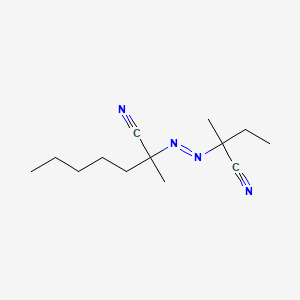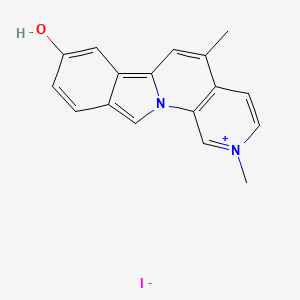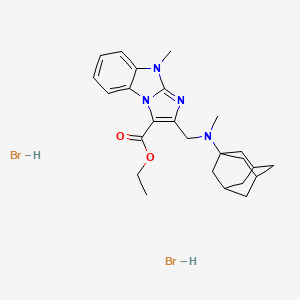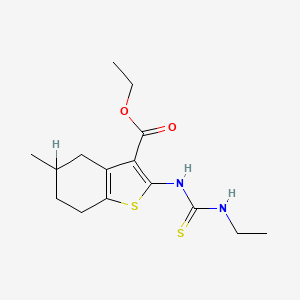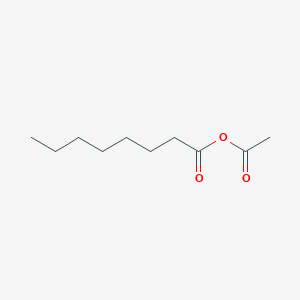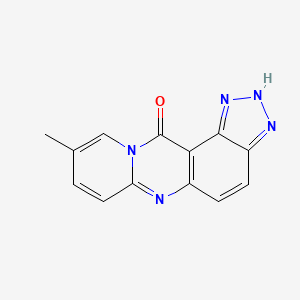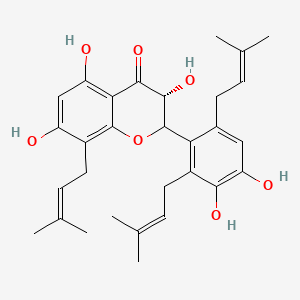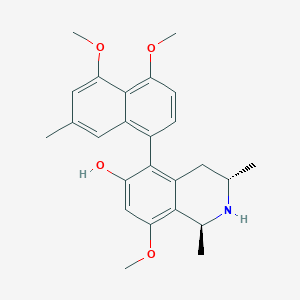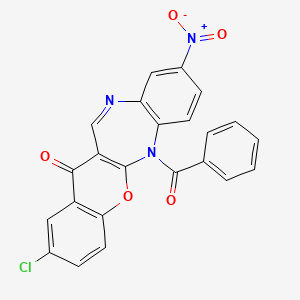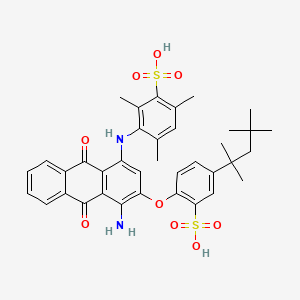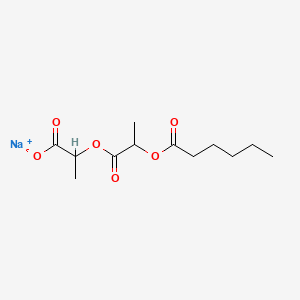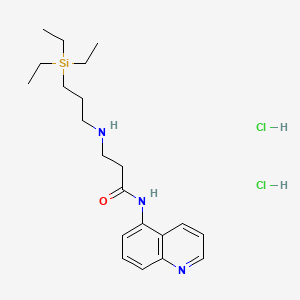
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring, a propanamide group, and a triethylsilyl-propylamino side chain, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline ring and subsequent functionalization to introduce the propanamide and triethylsilyl-propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of quinoline or amide groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring or side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Propanamide derivatives: Compounds with similar amide groups but different side chains.
Quinoline derivatives: Compounds with variations in the quinoline ring structure.
Triethylsilyl compounds: Molecules featuring the triethylsilyl group but different core structures.
Uniqueness
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride stands out due to its combination of a quinoline ring, propanamide group, and triethylsilyl-propylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
121221-03-2 |
|---|---|
Molecular Formula |
C21H35Cl2N3OSi |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-quinolin-5-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)17-9-14-22-16-13-21(25)24-20-12-7-11-19-18(20)10-8-15-23-19;;/h7-8,10-12,15,22H,4-6,9,13-14,16-17H2,1-3H3,(H,24,25);2*1H |
InChI Key |
TZSIZHUWHXYOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


